molecular formula C18H12F3NO2S B2680462 Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate CAS No. 321430-12-0

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate

Cat. No.: B2680462
CAS No.: 321430-12-0
M. Wt: 363.35
InChI Key: IKTYUZTWUPURQS-UHFFFAOYSA-N
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Description

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative in the presence of a base.

Next, the trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with the thiazole intermediate. The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is used as a building block for more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its trifluoromethyl group, which can improve the metabolic stability and bioavailability of drug candidates. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In materials science, the compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism by which Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzoate
  • Ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate
  • Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenesulfonate

Uniqueness

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is unique due to the combination of its trifluoromethyl group and thiazole ring, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO2S/c1-24-17(23)12-7-5-11(6-8-12)16-22-15(10-25-16)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTYUZTWUPURQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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